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Compound of Interest

Compound Name: Bis(2-chloroethyl) ether

Cat. No.: B1667311

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
Bis(2-chloroethyl) ether (BCEE), a compound of interest for researchers, scientists, and
professionals in drug development. The guide details Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols
and a logical workflow for structural elucidation.

Chemical Structure:

Bis(2-chloroethyl) ether CI-CH2-CH2-O-CH2-CH2-ClI

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules.[1] It provides detailed information about the chemical environment of magnetically
active nuclei.[2]

'H NMR Spectroscopic Data

The 'H NMR spectrum of Bis(2-chloroethyl) ether is characterized by two distinct signals,
corresponding to the two chemically non-equivalent sets of protons.
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Assignment Chemical Shift (d) in ppm Multiplicity
-O-CHz- 3.77 Triplet
-CHz-Cl 3.66 Triplet

Data sourced from ChemicalBook.[3]

3C NMR Spectroscopic Data

The 3C NMR spectrum provides information about the carbon framework of the molecule.

Assignment Chemical Shift () in ppm
-O-CHza- 71.5
-CH2-Cl 42.7

Note: Specific peak values for 3C NMR can be found in specialized databases such as
SpectraBase.[4]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a liquid organic compound like Bis(2-
chloroethyl) ether is as follows:

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs, Chloroform-d).[1] The choice of solvent is critical as
it should not contain protons that would obscure the signals from the sample.[5]

 Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane
(TMS), to the solution.[5] TMS provides a reference signal at 0 ppm.

o Transfer to NMR Tube: Filter the solution into a clean, dry NMR tube to a height of about 4-5
cm.[1]

» Data Acquisition: Place the NMR tube into the spectrometer’s probe.[5] The instrument is
then tuned and shimmed to optimize the magnetic field homogeneity. Standard 1D proton
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and carbon spectra are acquired. For more complex structures, 2D NMR experiments like
COSY and HSQC can be performed to determine connectivity.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.[6]

IR Spectroscopic Data

The IR spectrum of Bis(2-chloroethyl) ether exhibits characteristic absorption bands
corresponding to its ether and alkyl halide functionalities.

Vibrational Mode Wavenumber (cm—1) Functional Group
C-H stretching 2850 - 3000 Alkane

C-O-C stretching 1120 - 1085 Ether

C-Cl stretching 800 - 600 Alkyl Halide

Note: The two strongest absorption bands for 2-Chloroethyl ether are reported at wavelengths
of 8.9 and 15.0 microns, which correspond to approximately 1124 cm~—* and 667 cm™1,
respectively.[2] The NIST WebBook also provides access to the IR spectrum of this compound.

[7]

Experimental Protocol for IR Spectroscopy

For a liquid sample such as Bis(2-chloroethyl) ether, the following protocol is typically used:

o Sample Preparation (Neat Liquid): Place a small drop of the neat (undiluted) liquid sample
between two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared
radiation.[8]

o Sample Preparation (Solution): Alternatively, dissolve the sample in a suitable solvent that
has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCla).[8]

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Bis_2-chloroethyl_-ether
https://www.amherst.edu/system/files/media/1449/Exp11.pdf
https://www.benchchem.com/product/b1667311?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Bis_2-chloroethyl_-ether
https://webbook.nist.gov/cgi/cbook.cgi?ID=C111444&Mask=80
https://www.benchchem.com/product/b1667311?utm_src=pdf-body
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infrared.htm
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infrared.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Data Acquisition: Place the salt plates or the solvent cell in the sample holder of the IR

spectrometer.[9]
e Background Spectrum: Run a background spectrum of the salt plates (or the solvent) alone.

e Sample Spectrum: Run the spectrum of the sample. The instrument software will
automatically subtract the background spectrum to produce the final IR spectrum of the

compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
[10] It provides information about the molecular weight and fragmentation pattern of a
molecule.[11]

Mass Spectrometry Data

The mass spectrum of Bis(2-chloroethyl) ether shows a molecular ion peak and several
fragment ions. The presence of chlorine isotopes (3>Cl and 37Cl) results in characteristic
isotopic patterns for chlorine-containing fragments.

m/z Fragment lon Interpretation
142/144/146 [C4HsCI20]* Molecular lon (M)
93/95 [C2H4CIO]* Loss of CH2CH2ClI
63/65 [C2HaCIF Chloromethyl cation
49/51 [CH2CIT* Chloromethyl cation

Note: The mass spectrum can be accessed through the NIST WebBook.[12]

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum using electron ionization (El) is as follows:

o Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass
spectrometer, where it is vaporized in a vacuum.[11]
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« lonization: The gaseous molecules are bombarded with a high-energy electron beam, which
knocks off an electron to form a radical cation (molecular ion).[13]

» Fragmentation: The high-energy molecular ions often fragment into smaller, more stable ions
and neutral species.[11]

e Mass Analysis: The ions are accelerated into a magnetic field, which deflects them based on
their mass-to-charge ratio (m/z).[13]

o Detection: An ion detector measures the abundance of each ion at a specific m/z value,
generating the mass spectrum.[13]

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical relationship between the different spectroscopic
techniques and the structural information they provide for Bis(2-chloroethyl) ether.
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Caption: Logical workflow for the structural elucidation of Bis(2-chloroethyl) ether.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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